molecular formula C17H20FN3O B12259783 N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12259783
M. Wt: 301.36 g/mol
InChI Key: YRFCTRKUYSVRSW-UHFFFAOYSA-N
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Description

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a cyano group, and a fluorophenyl group

Properties

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

IUPAC Name

N-[1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H20FN3O/c18-16-8-12(9-19)3-4-14(16)10-21-7-1-2-15(11-21)20-17(22)13-5-6-13/h3-4,8,13,15H,1-2,5-7,10-11H2,(H,20,22)

InChI Key

YRFCTRKUYSVRSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)C#N)F)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyano and fluorophenyl groups. The final step involves the formation of the cyclopropanecarboxamide moiety.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of Cyano and Fluorophenyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the fluorophenyl group can be added through a palladium-catalyzed cross-coupling reaction.

    Formation of Cyclopropanecarboxamide: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}benzamide
  • N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}butanamide

Uniqueness

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

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